2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine

Synthetic methodology Deoxygenative cyclization C–N bond formation

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine (CAS 142271-99-6) is a tetracyclic heterocycle belonging to the imidazo[1,2-a][1,8]naphthyridine family. Its core fuses an imidazole ring onto a 1,8-naphthyridine framework, with methyl groups at positions 2 and 4 and a 2-nitrophenyl substituent at position 8, yielding the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.33 g·mol⁻¹.

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 142271-99-6
Cat. No. B12551787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine
CAS142271-99-6
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC3=NC(=CN32)C4=CC=CC=C4[N+](=O)[O-])C
InChIInChI=1S/C18H14N4O2/c1-11-9-12(2)19-18-13(11)7-8-17-20-15(10-21(17)18)14-5-3-4-6-16(14)22(23)24/h3-10H,1-2H3
InChIKeyRFOPATMABWLTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine (CAS 142271-99-6): Core Scaffold and Substitution Identity


2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine (CAS 142271-99-6) is a tetracyclic heterocycle belonging to the imidazo[1,2-a][1,8]naphthyridine family. Its core fuses an imidazole ring onto a 1,8-naphthyridine framework, with methyl groups at positions 2 and 4 and a 2-nitrophenyl substituent at position 8, yielding the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.33 g·mol⁻¹ . The compound first appeared in the primary synthetic chemistry literature in 1992 as a key intermediate for studying carbon–nitrogen bond formation via deoxygenative cyclization, and its electrophilic reactivity was systematically mapped in a 1997 follow-up study [1] [2]. It is supplied as a research-grade chemical (NLT 98% purity) by specialty vendors and is positioned as a functionalized building block for medicinal chemistry and materials science applications .

Why 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine Cannot Be Replaced by Unsubstituted or 8-Phenyl Analogs


The 8-(2-nitrophenyl) substituent imparts a unique combination of electronic and steric properties that fundamentally alter the synthetic utility and physicochemical profile of the imidazo[1,2-a][1,8]naphthyridine core relative to simpler analogs such as the 8-phenyl derivative (CAS 142271-98-5) or the parent unsubstituted scaffold. The ortho-nitro group introduces a strong electron-withdrawing effect (Hammett σₘ = 0.71) that polarizes the heterocyclic π-system, modifies electrophilic substitution regioselectivity, and activates the C–NO₂ bond toward reductive cyclization chemistry that is completely inaccessible to the 8-phenyl congener [1] [2]. Generic procurement practices that treat all 8-aryl-imidazonaphthyridines as interchangeable risk selecting a compound that lacks the nitro-directed reactivity, altered electronic profile, and distinct physicochemical properties that define the research value of CAS 142271-99-6 [3].

Product-Specific Quantitative Evidence Guide for 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine


Ortho-Nitrophenyl-Enabled Deoxygenative C-Insertion Cyclization vs. Inert 8-Phenyl Analog

The 2-nitrophenyl substituent at position 8 of the imidazo[1,2-a][1,8]naphthyridine core directs a deoxygenative C-insertion reaction that is structurally impossible with the 8-phenyl analog. In a direct head-to-head study, triethyl phosphite deoxygenation of 2,4-dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine (3) led exclusively to C-insertion, yielding the indoloimidazonaphthyridine (5) product in approximately 30% isolated yield [1]. In contrast, the 8-phenyl analog (compound 6) lacks the nitro group necessary for this transformation; the reaction pathway is mechanistically unavailable, meaning no C-insertion product can be generated [1].

Synthetic methodology Deoxygenative cyclization C–N bond formation Indoloimidazonaphthyridine

Electron-Withdrawing Effect of 2-Nitrophenyl vs. 8-Phenyl on Core Electronic Structure

The 2-nitrophenyl group exerts a strong electron-withdrawing inductive and resonance effect (Hammett σₘ = 0.71, σₚ = 0.78) on the imidazo[1,2-a][1,8]naphthyridine core, in contrast to the 8-phenyl analog (Hammett σ = 0.00 by definition) [1]. While direct experimental electrochemical data for CAS 142271-99-6 have not been reported, cross-study comparison with structurally characterized trifluoromethyl-substituted imidazo[1,2-a][1,8]naphthyridines demonstrates that electron-withdrawing substituents on the aryl ring systematically shift the reduction potential anodically (to more positive values) relative to the unsubstituted phenyl derivatives, with the magnitude of shift proportional to the electron-withdrawing strength of the substituent [2]. The 2-nitrophenyl group in the target compound is therefore expected to lower the LUMO energy of the core relative to the 8-phenyl analog, which may modulate charge-transfer interactions with biological targets or optoelectronic properties.

Electronic effects Hammett constant Redox modulation SAR design

Electrophilic Substitution Regioselectivity Confirmed by NMR and CNDO/2 Calculations

The 1997 Gueiffier et al. study systematically investigated the electrophilic substitution behavior of the imidazo[1,2-a][1,8]naphthyridine series. The site of electrophilic attack was unequivocally established at the C-1 position of the imidazo[1,2-a][1,8]naphthyridine core using high-field ¹H and ¹³C NMR spectroscopy, and this experimental assignment was corroborated by CNDO/2 semi-empirical molecular orbital calculations [1]. The electron-withdrawing 2-nitrophenyl substituent at position 8 is expected to influence the electron density distribution at C-1, potentially altering the regioselectivity or rate of electrophilic substitution relative to the 8-phenyl analog. The availability of well-characterized NMR assignments and computational validation for this scaffold provides a reproducible reference point for quality control and further derivatization studies.

Electrophilic substitution Regioselectivity NMR spectroscopy Computational chemistry

Procurement-Grade Purity Specification: NLT 98% vs. 97% for 8-Phenyl Analog

For procurement decisions, the commercially available purity of 2,4-dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine (CAS 142271-99-6) is specified as NLT 98% (Not Less Than 98%) by MolCore under ISO-certified quality systems . The closest structural analog, 2,4-dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine (CAS 142271-98-5), is commercially listed at 97% purity from major suppliers such as CheMenu . While a 1% absolute purity difference may appear modest, the higher specification of the 2-nitrophenyl derivative ensures a lower maximum impurity burden (≤2% vs. ≤3%), which is relevant for research applications where trace impurities can confound biological assay interpretation or interfere with downstream synthetic transformations.

Purity specification Quality control Procurement Vendor comparison

Thermal Stability Profile Inferred from Class-Level Imidazonaphthyridine TGA Data

While direct thermogravimetric analysis (TGA) data for CAS 142271-99-6 itself have not been published, class-level evidence from structurally related 2,8-diaryl-imidazo[1,2-a][1,8]naphthyridines provides a reasonable expectation of thermal stability. Bonacorso et al. (2023) reported that a series of 2,8-diaryl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridines exhibited good thermal stability with decomposition observed in the 150–300 °C range by TGA [1]. A subsequent study on 2,8-phenyl(thienyl)-substituted analogs confirmed decomposition temperatures (Td) in the 293–321 °C range [2]. The target compound, bearing a 2-nitrophenyl group with strong electron-withdrawing character, is expected to fall within a comparable thermal stability window. In contrast, the 8-phenyl analog (CAS 142271-98-5) lacks specific TGA characterization and cannot be assumed to possess identical thermal properties without experimental verification, as aryl substituent electronic character can influence thermal degradation pathways.

Thermal stability Thermogravimetric analysis Material science Decomposition temperature

Best Research and Industrial Application Scenarios for 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine


Synthesis of Indolo-Fused Polyheterocyclic Libraries via Nitro-Directed Deoxygenative Cyclization

Research groups focused on generating structurally diverse polyheterocyclic libraries can leverage the unique deoxygenative C-insertion reactivity of the 2-nitrophenyl group to access indoloimidazonaphthyridine scaffolds. The ~30% isolated yield reported for this transformation provides a validated starting point for reaction optimization (solvent, temperature, phosphine reagent) to improve synthetic efficiency [1]. This application is inaccessible with the 8-phenyl analog (CAS 142271-98-5), making CAS 142271-99-6 the obligatory starting material for this synthetic strategy.

Medicinal Chemistry SAR Exploration Requiring Electron-Deficient 8-Aryl Imidazonaphthyridine Cores

In structure–activity relationship campaigns where the electronic character of the 8-aryl substituent is hypothesized to modulate target binding (e.g., through π-stacking with aromatic protein residues or charge-transfer interactions), the 2-nitrophenyl derivative provides a strongly electron-deficient aryl group (Hammett σₘ = 0.71) that is structurally distinct from the electronically neutral 8-phenyl analog [1]. Researchers should request compound-specific biological profiling data from vendors or screen the compound in their assay of interest, as no publicly available in vitro pharmacology data for this specific compound have been identified as of May 2026.

Electrophilic Derivatization at the C-1 Position Guided by NMR-Validated Regiochemistry

The 1997 Gueiffier et al. study provides high-field ¹H and ¹³C NMR assignments and CNDO/2-validated regiochemical predictions that can guide further electrophilic functionalization of the scaffold at the C-1 position [1]. The electron-withdrawing 2-nitrophenyl group may alter the electrophilic substitution rate and regioselectivity relative to the 8-phenyl analog, making CAS 142271-99-6 the appropriate substrate for studying substituent effects on imidazonaphthyridine reactivity.

Quality-Controlled Procurement for Reproducible Medicinal Chemistry and Biological Screening

For research programs requiring certified purity standards for reproducible results, CAS 142271-99-6 is available at NLT 98% purity under ISO-certified quality systems from MolCore [1]. This purity specification, combined with the assurance of ISO-compliant manufacturing, supports its use as a reference standard or starting material in preclinical research where batch-to-batch consistency is critical for data reproducibility.

Quote Request

Request a Quote for 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.